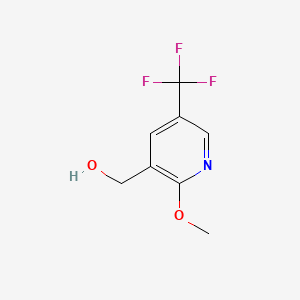

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol

Vue d'ensemble

Description

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridinyl methanol structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This can be achieved through various methods such as aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . The specific reaction conditions depend on the chosen method, but they generally involve the use of strong acids, bases, or catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in solid form .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The presence of the trifluoromethyl group enhances the biological activity and selectivity of these compounds, making them more effective in clinical applications .

Case Study:

Research has shown that derivatives of pyridine with trifluoromethyl substitutions can exhibit enhanced interaction with nicotinic acetylcholine receptors (nAChRs), which are pivotal in treating conditions like Alzheimer's disease. For instance, studies involving sazetidine-A analogs highlighted the importance of structural components such as the trifluoromethyl group for selective receptor desensitization .

Agricultural Chemistry

Formulation of Agrochemicals:

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is utilized in developing agrochemicals, including herbicides and fungicides. The trifluoromethyl moiety significantly improves the efficacy of these chemicals, enhancing their performance against pests and diseases .

Example Application:

In agrochemical formulations, this compound has been integrated into products aimed at increasing crop yield while minimizing environmental impact. The enhanced stability and effectiveness due to the trifluoromethyl group make it a valuable component in modern agricultural practices.

Material Science

Development of Advanced Materials:

The unique properties of this compound are being explored for applications in material science, particularly in the creation of polymers and coatings. Its chemical structure contributes to improved durability and resistance to environmental factors .

Research Findings:

Studies indicate that incorporating this compound into polymer matrices can lead to materials with superior mechanical properties and thermal stability, making them suitable for various industrial applications.

Analytical Chemistry

Reagent in Analytical Techniques:

This compound is also recognized for its utility as a reagent in analytical chemistry. It plays a vital role in techniques such as chromatography and mass spectrometry, aiding in the detection and quantification of other compounds within complex mixtures .

Practical Application:

In laboratory settings, this compound has been employed to enhance the sensitivity and specificity of analytical methods used for environmental monitoring and pharmaceutical analysis.

Summary Table of Applications

| Field | Application | Benefits |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis | Enhanced biological activity and selectivity |

| Agricultural Chemistry | Formulation of herbicides and fungicides | Improved efficacy against pests |

| Material Science | Development of advanced materials | Enhanced durability and resistance |

| Analytical Chemistry | Reagent in chromatography and mass spectrometry | Improved detection sensitivity |

Mécanisme D'action

The mechanism of action of (2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The compound may interact with enzymes, receptors, or other biomolecules to exert its effects, although the exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Methoxy-5-(trifluoromethyl)pyridine): This compound shares a similar structure but lacks the methanol group.

(3-Methoxy-5-(trifluoromethyl)pyridine): Similar to the above compound but with a different position of the methoxy group.

(2-Methoxy-4-(trifluoromethyl)pyridine): Another structural isomer with the trifluoromethyl group in a different position.

Uniqueness

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications .

Activité Biologique

(2-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-methoxy-5-trifluoromethyl pyridine with formaldehyde in the presence of a catalytic amount of acid, leading to the formation of the desired alcohol derivative.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on indolyl-pyridinyl-propenones demonstrated that modifications at specific positions can enhance cytotoxicity against cancer cell lines. The introduction of trifluoromethyl groups was shown to increase growth inhibition in glioblastoma cells, suggesting that this compound may have similar effects due to its structural analogies .

Table 1: Biological Activity Comparison of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Indolyl-Pyridinyl-Propenone 1a | 0.6 | Induces methuosis |

| Indolyl-Pyridinyl-Propenone 2j | 0.1 | Disrupts microtubule polymerization |

| This compound | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce cell death through methuosis—a form of cell death characterized by massive cytoplasmic vacuolation. This process is distinct from apoptosis and necrosis, highlighting a unique pathway for potential therapeutic intervention .

Case Studies

In a recent study involving various pyridine derivatives, it was found that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity against various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line). The selectivity index was notably high, indicating that these compounds could preferentially target cancerous cells while sparing normal cells .

Table 2: Case Study Results on Trifluoromethyl Compounds

Propriétés

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)2-6(3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXHXJFJZDJWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856527 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-36-3 | |

| Record name | [2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.